1-(2,3-Dimethylphenyl)piperazine hydrochloride

Catalog No.
S1505122
CAS No.
1203-64-1
M.F
C12H19ClN2
M. Wt
226.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2,3-Dimethylphenyl)piperazine hydrochloride

CAS Number

1203-64-1

Product Name

1-(2,3-Dimethylphenyl)piperazine hydrochloride

IUPAC Name

1-(2,3-dimethylphenyl)piperazine;hydrochloride

Molecular Formula

C12H19ClN2

Molecular Weight

226.74 g/mol

InChI

InChI=1S/C12H18N2.ClH/c1-10-4-3-5-12(11(10)2)14-8-6-13-7-9-14;/h3-5,13H,6-9H2,1-2H3;1H

InChI Key

SHOLVQVIKRVCGQ-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)N2CCNCC2)C.Cl

Canonical SMILES

CC1=C(C(=CC=C1)N2CCNCC2)C.Cl

The exact mass of the compound 1-(2,3-Dimethylphenyl)piperazine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-(2,3-Dimethylphenyl)piperazine hydrochloride (CAS 1203-64-1) is a highly stable, crystalline secondary amine building block extensively utilized in medicinal chemistry and pharmaceutical manufacturing. Characterized by a melting point exceeding 300 °C, this hydrochloride salt offers superior shelf-life and handling properties compared to its free base counterpart. It serves as a critical precursor for synthesizing central nervous system (CNS) agents, particularly where precise steric and electronic modulation of the phenyl ring is required to tune receptor binding profiles. Procurement of this specific salt form ensures stoichiometric precision and high reproducibility in downstream coupling, alkylation, and reductive amination workflows .

Research Fit

Partial SNRA tool for 5-HT/NE signaling studies with low dopamine activity
HCl salt form supports aqueous solubility and accurate weighing
Arylpiperazine scaffold for SAR exploration and candidate profiling

Substituting 1-(2,3-dimethylphenyl)piperazine hydrochloride with the more ubiquitous 1-(2,3-dichlorophenyl)piperazine (the standard aripiprazole precursor) fundamentally alters the downstream pharmacological profile of the synthesized APIs. While the dichloro analog drives potent D2 and D3 receptor partial agonism, the 2,3-dimethyl substitution is specifically employed to abolish D2 affinity, thereby mitigating extrapyramidal side effects while preserving D4 receptor antagonism [1]. Furthermore, attempting to substitute the hydrochloride salt with the free base introduces severe handling challenges; the free base is a low-boiling liquid (95 °C at 0.2 torr) that complicates precise weighing, is prone to atmospheric oxidation, and lacks the thermal stability required for aggressive, high-temperature synthetic routes.

Substitution Risk

Ring substitution

Methyl group position shifts may alter serotonin releasing potency significantly; arylpiperazine analogs are not interchangeable.

Salt form

Free base is a viscous liquid with limited aqueous solubility; handling variability may compromise assay reproducibility.

Release profile

Selective 5-HT releasers (e.g., TFMPP) do not replicate the partial SNRA effect; dual 5-HT/NE profile may differ.

Receptor Selectivity Tuning: D4 vs. D2/D3 Affinity in API Synthesis

In the development of pyrazole-based antipsychotics, the choice of the phenylpiperazine building block dictates the receptor binding profile. APIs synthesized using 1-(2,3-dimethylphenyl)piperazine exhibit selective D4 receptor antagonism with deliberately poor affinity for D2 and D3 receptors. In contrast, derivatives synthesized from 1-(2,3-dichlorophenyl)piperazine act as strong D2/D3 binders. This targeted lack of D2 affinity is critical for formulating next-generation schizophrenia treatments that avoid D2-mediated adverse extrapyramidal effects [1].

Evidence DimensionD2/D3 Receptor Affinity Profile
Target Compound DataPoor D2/D3 affinity, selective D4 antagonism (2,3-dimethyl derivatives)
Comparator Or BaselineHigh D2/D3 affinity (1-(2,3-Dichlorophenyl)piperazine derivatives)
Quantified DifferenceAbolition of D2-mediated adverse effects while maintaining D4 activity
ConditionsReceptor binding assays for pyrazole-piperazine derivatives

Essential for medicinal chemists procuring precursors to design CNS drugs with minimized extrapyramidal side effects.

5-HT Release Potency
Reported
2,3-DMPP EC50 24–26 nM vs 1-phenylpiperazine 880 nM (~35-fold), 4-MePP 220 nM (~9-fold)
Supports serotonin release assay context in synaptosomes
Rat brain synaptosomes; cross-study comparison

Thermal Stability and Handling: Hydrochloride Salt vs. Free Base

The hydrochloride salt form (CAS 1203-64-1) offers a massive thermal stability advantage, exhibiting a melting point greater than 300 °C. In stark contrast, the 1-(2,3-dimethylphenyl)piperazine free base is a liquid with a boiling point of 95 °C at 0.2 torr and a density of ~1.03 g/cm³. The solid-state nature of the HCl salt prevents degradation during long-term storage, eliminates the need for cold-chain logistics (0-6 °C required for the free base), and allows for precise stoichiometric weighing during automated parallel synthesis .

Evidence DimensionMelting Point and Physical State
Target Compound DataSolid, MP >300 °C
Comparator Or BaselineLiquid, BP 95 °C at 0.2 torr (Free base CAS 1013-22-5)
Quantified Difference>200 °C increase in thermal stability and conversion to a weighable solid
ConditionsStandard ambient storage and handling

Procuring the HCl salt ensures exact stoichiometric control and eliminates the handling complexities and degradation risks associated with the liquid free base.

Monoamine Release Profile
Reported
5-HT EC50 24–26 nM (Emax 85%), NE 13.7–56 nM (62%), DA 1207–1320 nM (66%); TFMPP 5-HT EC50 121 nM
Partial 5-HT/NE release profile with low DA activity; distinct from selective releasers
Rat synaptosomes; Emax values reported

Processability in Reductive Amination Workflows

1-(2,3-Dimethylphenyl)piperazine hydrochloride demonstrates excellent compatibility with standard reductive amination protocols used in API manufacturing. When reacted with complex aldehydes (e.g., pyrazole derivatives) using standard reducing agents like NaBH(OAc)3 and a base (DIPEA) to liberate the piperazine nitrogen in situ, it reliably yields the target coupled products (e.g., 45% isolated yield in a single unoptimized step for highly sterically hindered substrates). The ortho-methyl groups provide specific steric tuning that moderates nucleophilicity, preventing over-alkylation side reactions common with unsubstituted piperazines [1].

Evidence DimensionReductive Amination Yield (Sterically Hindered Substrates)
Target Compound DataControlled nucleophilicity, ~45% yield
Comparator Or BaselineProne to over-alkylation / complex impurity profiles (Unsubstituted phenylpiperazine)
Quantified DifferenceImproved reaction control and simplified purification
ConditionsNaBH(OAc)3, DIPEA, MeOH-d4 / ambient to mild heating

Provides process chemists with a predictable, scalable building block that minimizes downstream purification bottlenecks.

Salt Form Handling
Data to verify
Crystalline powder, mp >300°C, aq. soluble vs free base viscous liquid, bp 95–97°C
Salt form supports aqueous handling and reproducible dosing
Property to review per lot; source not specified
Differentiated Mechanism
Class-level inference
Patent claims unique antidepressant mechanism distinct from SSRIs/TCAs (JPH06263638A)
Supports differentiated scaffold research context
Patent abstract; exact mechanism not detailed

Synthesis of D4-Selective Antipsychotic Candidates

Due to its unique ability to confer D4 receptor antagonism while avoiding D2/D3 affinity, this compound is the premier building block for developing next-generation schizophrenia therapeutics aimed at minimizing extrapyramidal side effects [1].

Automated Parallel Synthesis and High-Throughput Screening

The high thermal stability (>300 °C melting point) and solid-state nature of the hydrochloride salt make it ideal for automated weighing and dispensing in high-throughput medicinal chemistry workflows, where the liquid free base would cause liquid-handling errors and stoichiometric inaccuracies .

Scale-Up Reductive Amination Processes

Its compatibility with standard mild reducing agents (like NaBH(OAc)3) and predictable nucleophilicity—moderated by the 2,3-dimethyl steric bulk—makes it highly suitable for large-scale API manufacturing requiring reliable, single-step C-N bond formation without over-alkylation [1].

Application Fit

Application
Selection Property
Validation Focus
Monoamine signaling studies
Partial SNRA profile with low DA activity
5-HT/NE release endpoint context in synaptosomes
Antidepressant mechanism research
Claimed differentiated mechanism (patent)
Behavioral model benchmarking; target deconvolution
Atypical antipsychotic SAR
Arylpiperazine building block
Receptor binding profile (D2, 5-HT2A, 5-HT1A)
Aqueous assay and formulation
HCl salt solubility and solid handling
Solution stability and dosing accuracy

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Explore Compound Types